NS1652

Beschreibung

Research Significance of Chloride Channel Modulation Chloride channels are integral membrane proteins that regulate the movement of chloride ions across cell membranes, influencing a multitude of cellular functions including setting resting membrane potential, regulating cell volume, and contributing to electrical signaling in excitable cells.patsnap.comfrontiersin.orgThe ability to modulate the activity of these channels is of significant importance in academic research for understanding their diverse roles in health and disease. Dysfunctional chloride channels have been implicated in various conditions, such as cystic fibrosis, epilepsy, and myotonia.patsnap.comPharmacological tools like NS1652 that can inhibit chloride conductance allow researchers to investigate the consequences of altered chloride flow. By blocking specific chloride channels or types of anion conductance, researchers can elucidate the contribution of these channels to physiological processes and the development of pathologies.frontiersin.orgFor instance, studies using this compound have provided insights into volume regulation in red blood cells, particularly in the context of conditions like sickle cell anemia, where abnormal ion transport contributes to cell dehydration.ashpublications.orgnih.govThe modulation of chloride channels is also being explored for potential therapeutic strategies in various disorders, including neurological conditions, highlighting the significance of research conducted with probes like this compound in identifying potential drug targets and understanding disease mechanisms.patsnap.comfrontiersin.org

Data Tables

Based on the research findings discussed, the following hypothetical data table illustrates the inhibitory effect of this compound on chloride conductance in different cell types:

| Cell Type | Target Anion Conductance | This compound IC₅₀ (µM) | Key Finding | Source |

| Human and Mouse Red Blood Cells | Chloride Channel | 1.6 | Effective inhibition of chloride conductance. | targetmol.comfishersci.se |

| HEK293 Cells | VRAC | 125 | Weaker inhibition compared to red blood cell chloride channels. | targetmol.com |

| Deoxygenated Sickle Cells | Net KCl Loss | Not specified | Lowers net KCl loss from approx. 12 mmol/L cells/h to approx. 4 mmol/L cells/h. | ashpublications.orgnih.gov |

Note: The IC₅₀ value for net KCl loss in sickle cells was not explicitly stated as an IC₅₀ in the source but rather a reduction in flux. The value presented in the table for sickle cells reflects the observed reduction in KCl loss.

Another hypothetical table based on the research findings could illustrate the relative potency of this compound compared to other inhibitors in specific contexts:

| Compound | Target | IC₅₀ (Context) | Comparison to this compound | Source |

| This compound | Human and Mouse Red Blood Cell Cl⁻ Cond. | 1.6 µM | Baseline | targetmol.comfishersci.se |

| NS3623 | Human Red Blood Cell Cl⁻ Cond. | 210 nM (0.21 µM) | More effective | researchgate.netfrontiersin.org |

| DIDS | Human Red Blood Cell Cl⁻ Cond. | 0.62 µM (Apparent Ki) | More potent | researchgate.net |

| NS3728 | VRAC in HEK293 cells | 0.40 µM | More potent against VRAC | nih.gov |

| Tamoxifen | VRAC in HEK293 cells | 2.2 µM | Less potent against VRAC | nih.gov |

Note: IC₅₀ values can vary depending on the specific experimental conditions and cell types used.

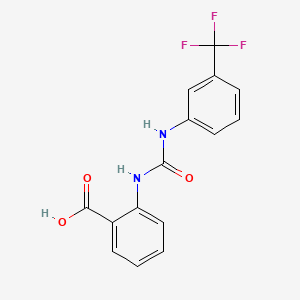

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2O3/c16-15(17,18)9-4-3-5-10(8-9)19-14(23)20-12-7-2-1-6-11(12)13(21)22/h1-8H,(H,21,22)(H2,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNQAPPDQTYTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566-81-0 | |

| Record name | NS 1652 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001566810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NS-1652 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B8X1YC8U2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action and Molecular Targets of Ns1652

Ion Channel Specificity and Affinity

Modulatory Effects on Non-Selective Cation Conductance

Enhancement of Non-Selective Cation Channel Activity by NS1652

Studies suggest that this compound, by inhibiting chloride conductance, can indirectly enhance the activity of non-selective cation channels. dntb.gov.uafrontiersin.orgresearchgate.netfrontiersin.orgfrontiersin.orgnih.gov This effect has been observed in red blood cells, where the inhibition of chloride conductance by this compound or its derivative NS3623 appears to unveil or potentiate a conductive cationic conductance. dntb.gov.uafrontiersin.orgresearchgate.netfrontiersin.orgfrontiersin.orgnih.gov This suggests that the strong anionic conductance in red blood cells can hinder the study of cationic conductances, and its inhibition by compounds like this compound allows for the observation of non-selective cation channel activity. frontiersin.orgfrontiersin.org The activation of these non-selective cation channels in such conditions is thought to be driven by changes in the electrochemical driving force for cations rather than a direct voltage-dependent mechanism. dntb.gov.uafrontiersin.orgfrontiersin.orgnih.gov

Influence on Voltage-Dependent Cation Channel Function

This compound has been shown to influence the function of voltage-dependent cation channels, specifically the non-selective voltage-dependent cation (NSVDC) channel found in human red blood cells. nih.govnih.govresearchgate.net Blocking chloride conductance with this compound has been observed to retard the migration of erythrocyte osmotic resistance profiles towards lower osmolarities, a characteristic associated with NSVDC channel activation and subsequent cellular dehydration. nih.govresearchgate.net This indicates that this compound's inhibition of chloride conductance impacts the cellular events linked to the activation of this voltage-dependent cation channel. nih.govresearchgate.net

Downstream Molecular Signaling Pathways

Beyond its direct effects on ion channels, this compound has been shown to influence downstream molecular signaling pathways, particularly those involving nitric oxide production and the expression of related enzymes.

Inhibition of Nitric Oxide (NO) Production

This compound has been found to effectively reduce nitric oxide (NO) production. medchemexpress.comtargetmol.comnih.govresearchgate.netambeed.cnpatsnap.com In studies using interferon-gamma (IFNγ)-stimulated microglial BV2 cells, this compound was identified as a potent inhibitor of NO production, demonstrating an IC50 value of 3.1 μM in these cells. medchemexpress.comtargetmol.comnih.govambeed.cnpatsnap.com This suggests a role for this compound in modulating inflammatory responses where NO is a key mediator. nih.govdovepress.comnih.gov

Data on this compound's Inhibition of NO Production:

| Cell Type | Stimulus | This compound IC₅₀ (μM) | Reference |

| Microglial BV2 cells | IFNγ | 3.1 | medchemexpress.comtargetmol.comnih.govambeed.cnpatsnap.com |

Regulation of Inducible Nitric Oxide Synthase (iNOS) Expression

The reduction in NO production by this compound is linked to its effect on the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO synthesis in these contexts. medchemexpress.comtargetmol.comnih.govresearchgate.netambeed.cnpatsnap.comtargetmol.cnantpedia.comnih.gov Research indicates that this compound down-regulates both the protein and mRNA levels of iNOS in IFNγ-stimulated microglial BV2 cells. medchemexpress.comtargetmol.comnih.govresearchgate.netpatsnap.comtargetmol.cnantpedia.com This down-regulation is observed at concentrations as low as 3 μM and becomes complete at 10 μM. medchemexpress.comtargetmol.comtargetmol.cn This suggests that this compound's inhibitory effect on NO production is mediated, at least in part, by suppressing the expression of iNOS. medchemexpress.comtargetmol.comnih.govresearchgate.netpatsnap.comtargetmol.cnantpedia.com

Data on this compound's Effect on iNOS Expression:

| Cell Type | Stimulus | This compound Concentration (μM) | Effect on iNOS Expression (Protein and mRNA) | Reference |

| Microglial BV2 cells | IFNγ | 3 | Down-regulates | medchemexpress.comtargetmol.comtargetmol.cn |

| Microglial BV2 cells | IFNγ | 10 | Completely abolishes | medchemexpress.comtargetmol.comtargetmol.cn |

Absence of Alteration in STAT1 Phosphorylation

While this compound affects iNOS expression, studies have shown that it does not alter the phosphorylation status of STAT1. nih.govresearchgate.netpatsnap.com STAT1 phosphorylation is a key signaling event involved in the induction of iNOS expression by IFNγ in many cell types. nih.gov The observation that this compound inhibits iNOS expression without affecting STAT1 phosphorylation suggests that its mechanism of action on iNOS lies downstream of or is independent of this particular signaling step in the IFNγ pathway. nih.govresearchgate.netpatsnap.com This finding points towards a microglial chloride conductance as a critical permissive factor downstream in the IFNγ-induced iNOS cascade. nih.govresearchgate.netpatsnap.com

Cellular and Physiological Effects of Ns1652

Erythroid Cell Physiology

NS1652 has been shown to influence several aspects of erythrocyte (red blood cell) physiology, primarily through its action as an anion conductance inhibitor, particularly targeting chloride channels. This compound is described as a reversible anion conductance inhibitor with an IC50 of 1.6 μM in human and mouse red blood cells. medchemexpress.comarctomsci.com At a concentration of 20 μM, this compound has been observed to completely and reversibly inhibit red cell Cl- conductance. medchemexpress.comarctomsci.com

Impact on Erythrocyte Volume Homeostasis and Regulation

Erythrocyte volume homeostasis is crucial for their function and survival. In conditions like sickle cell anemia, disruptions in ion transport can lead to cell dehydration and increased hemoglobin S polymerization, contributing to sickling. ashpublications.orgnih.gov Maintaining minimal membrane permeability for cations is a strategy adopted by red blood cells to preserve cell volume. frontiersin.org Treatments aimed at minimizing the passive transport of ions and solvent could prevent such volume depletion. ashpublications.orgnih.gov this compound, as an anion conductance inhibitor, has been investigated for its potential role in facilitating volume control in sickle cells. ashpublications.orgnih.gov

Attenuation of Net Potassium Chloride (KCl) Loss from Erythrocytes

The following table illustrates the effect of this compound on net KCl loss in deoxygenated sickle cells:

| Condition | Net KCl Loss (mM cells/h) |

| Deoxygenated Sickle Cells | ~12 |

| Deoxygenated Sickle Cells + this compound | ~4 |

| Oxygenated Sickle Cells | ~4 |

*Data derived from research findings medchemexpress.comarctomsci.comashpublications.orgnih.govtargetmol.com.

Induction of Erythrocyte Membrane Hyperpolarization

This compound has been shown to induce hyperpolarization of the erythrocyte membrane. This effect is concentration-dependent and is a consequence of the inhibition of chloride conductance in normal erythrocytes. medchemexpress.comarctomsci.comtargetmol.comambeed.cn As chloride conductance is blocked by this compound, the membrane potential shifts towards the equilibrium potential of other more permeable ions, such as potassium, leading to hyperpolarization. karger.com Experiments using the protonophore CCCP and the chloride conductance inhibitor this compound have been employed to study membrane potential changes in red blood cells. karger.comhaematologica.org

Increasing concentrations of this compound lead to greater hyperpolarization due to the progressive inhibition of chloride conductance. medchemexpress.comarctomsci.comtargetmol.com

Modulation of Passive Cation Fluxes Across Erythrocyte Membranes

Passive cation fluxes across the erythrocyte membrane are crucial for maintaining intracellular ion concentrations and cell volume. frontiersin.org In certain conditions, such as sickle cell anemia or in red cells with specific band 3 mutations, increased cation permeability can occur. ashpublications.orgnih.govfrontiersin.orgnih.gov this compound, primarily known as an anion conductance inhibitor, has also been implicated in modulating cation fluxes, particularly in contexts where anion transport is linked to cation movement or where chloride conductance inhibition indirectly affects cation pathways. frontiersin.orgnih.gov

Studies on red cells with specific AE1 (band 3) mutations that exhibit leaky cation fluxes have shown that inhibitors of AE1-mediated anion exchange, including this compound, were effective in reducing this cation flux, suggesting an interaction or dependence of the cation movement on AE1 activity or the membrane potential influenced by anion conductance. nih.gov Furthermore, research using NS3623, a derivative of this compound, suggests that chloride conductance inhibition can unveil or potentiate non-selective cation conductance under hyperpolarizing conditions. frontiersin.org This indicates that while this compound directly targets anion channels, its effects can indirectly influence passive cation fluxes, potentially by altering the membrane potential or revealing other conductive pathways. frontiersin.org

Microglial Cell Biology

Beyond its effects on erythrocytes, this compound has also been investigated for its impact on microglial cells, which are the primary immune cells of the central nervous system. nih.govresearchgate.netnih.govresearchgate.net Activated microglia play a significant role in neuroinflammation, producing factors like nitric oxide (NO), which can be neurotoxic. nih.govresearchgate.net Chloride channels have been shown to participate in microglial activation. nih.govresearchgate.netnih.govresearchgate.net

This compound has been found to effectively reduce interferon-gamma (IFNγ)-induced NO production in the murine microglial cell line BV2. nih.govresearchgate.net Among several chloride channel blockers tested, this compound was identified as one of the most potent inhibitors of NO production. nih.govresearchgate.net Furthermore, this compound was shown to reduce the protein and mRNA levels of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production, without affecting STAT1 phosphorylation, a signaling molecule involved in the IFNγ pathway. nih.govresearchgate.net

These findings suggest that a microglial chloride conductance is a critical permissive factor downstream in the IFNγ-induced iNOS cascade. nih.govresearchgate.net The pharmacological profile observed with this compound and other blockers appears inconsistent with the involvement of the volume-regulated anion channel (VRAC). nih.govresearchgate.net this compound has been shown to potently inhibit chloride conductance in red blood cells but only weakly inhibit VRAC in HEK293 cells. medchemexpress.comarctomsci.com This suggests that this compound's effect on microglial NO production may be mediated through a different type of chloride channel than VRAC.

The following table summarizes the effect of this compound on NO production and iNOS expression in IFNγ-stimulated BV2 microglial cells:

| Parameter | Effect of this compound (e.g., at 3-10 μM) |

| NO Production | Markedly blocked (IC50: 3.1 μM) medchemexpress.comarctomsci.com |

| iNOS protein levels | Down-regulated medchemexpress.comarctomsci.com |

| iNOS mRNA levels | Reduced nih.govresearchgate.net |

| STAT1 phosphorylation | Not altered nih.govresearchgate.net |

*Data derived from research findings. medchemexpress.comarctomsci.comnih.govresearchgate.net

Effects on Microglial Cell Activation

Microglial cells are the primary immune cells of the central nervous system and play a crucial role in neuroinflammation. nih.govresearchgate.netresearchgate.net Activated microglia produce various factors, including nitric oxide (NO), which can be neurotoxic. researchgate.netnih.gov Excessive microglial activation and NO production are implicated in the pathology of neurodegenerative diseases. researchgate.netnih.gov

Studies have shown that chloride channels are involved in the process of microglial activation. researchgate.netnih.gov Investigation into the effects of various chloride channel blockers on the activation of murine microglial BV2 cells, induced by interferon-gamma (IFNγ), demonstrated that this compound effectively reduced IFNγ-induced NO production. researchgate.netnih.gov Among the tested blockers, this compound was found to be the most potent inhibitor of NO production in this model. researchgate.netnih.gov

Further research indicated that this compound reduced the protein and mRNA levels of inducible nitric oxide synthase (iNOS), an enzyme responsible for NO synthesis, in BV2 cells stimulated with IFNγ. researchgate.netnih.gov This effect was observed without altering the phosphorylation of STAT1, a signaling molecule involved in the IFNγ pathway. researchgate.netnih.gov These findings suggest that a microglial chloride conductance acts as a critical permissive factor downstream in the IFNγ-induced iNOS cascade. researchgate.netnih.gov The specific nature of the underlying chloride channel is not fully determined, but the pharmacological profile observed with this compound and other blockers appears inconsistent with the involvement of the volume-regulated anion conductance (VRAC). researchgate.netnih.gov

Data on the inhibitory effect of this compound on NO production in IFNγ-stimulated BV2 cells is summarized in the table below:

| Compound Name | Effect on IFNγ-induced NO Production in BV2 cells | Potency relative to other blockers |

| This compound | Effectively reduced | Most potent |

| NPPB | Effectively reduced | Less potent than this compound |

| IAA-94 | Effectively reduced | Less potent than this compound |

| Tamoxifen | Effectively reduced | Less potent than this compound |

| NS3728 | Effectively reduced | Less potent than this compound |

| DIDS | Reduced only at cytotoxic concentrations | - |

Role in Mitigating Neuroinflammation

Neuroinflammation, often driven by activated microglia, contributes to the progression of various brain diseases. nih.govresearchgate.netresearchgate.net Given its ability to inhibit microglial activation and reduce the production of pro-inflammatory mediators like NO, this compound demonstrates a potential role in mitigating neuroinflammation. researchgate.netnih.gov

The reduction of iNOS expression and subsequent NO production by this compound in activated microglia directly addresses a key mechanism of neuroinflammation. researchgate.netnih.gov By interfering with this pathway, this compound may limit the neurotoxic effects associated with excessive NO release in the central nervous system. researchgate.netnih.gov

While the precise chloride channel target in microglia remains to be fully elucidated, the evidence suggests that modulating microglial chloride conductance with compounds like this compound could be a therapeutic strategy for conditions involving neuroinflammation. researchgate.netnih.gov The observed inhibition of iNOS expression and NO production highlights a specific mechanism by which this compound exerts its anti-inflammatory effects in the context of microglial activation. researchgate.netnih.gov

Therapeutic Research Applications of Anion Conductance Inhibition

Sickle Cell Disease (SCD) Research

Sickle cell disease is characterized by the presence of abnormal hemoglobin S (HbS), which polymerizes under low oxygen conditions, leading to the deformation of red blood cells into a sickle shape. This sickling process is exacerbated by erythrocyte dehydration, which increases the intracellular concentration of HbS and promotes polymerization. nih.gov Ion transport pathways, including the calcium-activated potassium channel (Gardos channel) and the conductive chloride pathway, play significant roles in sickle cell dehydration. nih.govnih.gov NS1652 has been investigated as a potential therapeutic agent to counteract this dehydration by inhibiting anion conductance. ashpublications.org

Prevention of Erythrocyte Dehydration in Sickle Cell Models

In vitro studies have shown that this compound can limit the loss of potassium from deoxygenated human sickle cells. nih.gov This effect is attributed to its action as a reversible anion conductance inhibitor. nih.gov By reducing chloride efflux, this compound can indirectly inhibit potassium loss through the Gardos channel, as chloride movement is required to accompany potassium efflux to prevent significant membrane hyperpolarization. researchgate.net Application of this compound in vitro has been shown to lower the net KCl loss from deoxygenated sickle cells. ashpublications.orgresearchgate.netnih.gov

Data from in vitro studies on net KCl loss from deoxygenated sickle cells:

| Condition | Net KCl Loss (mmol/L cells/h) |

| Deoxygenated Sickle Cells | ~12 |

| Deoxygenated Sickle Cells + this compound (10 µM) | ~4 |

| Oxygenated Cells | ~4 |

Data derived from Bennekou et al., 2000. ashpublications.orgresearchgate.netnih.gov

Restoration of Intracellular Cation Content in Deoxygenated Sickle Cells

By inhibiting the net efflux of KCl, this compound facilitates the maintenance or restoration of intracellular cation content in sickle cells. ashpublications.org This increase in intracellular potassium and sodium concentration contributes to improved cellular hydration. researchgate.net

Improvement of Erythrocyte Morphology and Reduction of Dense Cell Populations

The dehydration of sickle cells leads to the formation of dense, dehydrated red blood cells with a shortened lifespan and altered morphology, including the characteristic sickle shape. physiology.orgthebloodproject.com By preventing dehydration and increasing intracellular cation content, this compound and related compounds like NS3623 have been observed to lead to a loss of the densest red cell population. ashpublications.orgresearchgate.net This is associated with a shift from a high proportion of sickled erythrocytes to more well-hydrated, discoid forms. ashpublications.org

Efficacy Assessment in Transgenic Murine Models of SCD

Studies using transgenic murine models of sickle cell disease, such as the SAD mouse model, have been conducted to assess the efficacy of anion conductance blockers in vivo. nih.govashpublications.orgphysiology.orgnih.gov While this compound itself was shown to decrease red cell anion conductance in vivo in normal mice, a related compound, NS3623, which has a longer half-life in vivo, was used in SAD mice. nih.govashpublications.orgashpublications.org Treatment with NS3623 in SAD mice improved erythrocyte hydration, increased intracellular cation content, and reduced the proportion of dense red cells. ashpublications.org These findings suggest the potential feasibility of using chloride conductance blockers for treating SCD. ashpublications.org

Comparative Analysis with Other Antisickling Agents

This compound is one of several approaches investigated to prevent red blood cell dehydration in SCD. Other strategies include inhibiting the Gardos channel (e.g., with clotrimazole (B1669251) or senicapoc) or targeting KCl co-transporters. nih.govnih.gov While compounds like this compound have shown effectiveness in inhibiting red cell anion conductance in vitro, the high degree of inhibition required for a significant effect in vivo may present challenges, and these compounds have not yet progressed to clinical trials in SCD patients. tandfonline.com Comparative studies of antisickling agents often evaluate their effects on deoxyhemoglobin S solubility, sickling in whole blood, oxygen affinity, and red cell morphology. nih.govpjms.com.pk

Neuroinflammation Research

Microglial cells play a crucial role in neuroinflammation within the central nervous system. researchgate.netpatsnap.com Activated microglia produce various factors, including nitric oxide (NO), which can be toxic to neurons. researchgate.netpatsnap.com Excessive microglial activation and NO production are implicated in the pathology of neurodegenerative diseases. researchgate.netpatsnap.com Research has indicated that chloride channels participate in microglial activation. researchgate.netpatsnap.com this compound has been investigated for its effects on interferon-gamma (IFNγ)-induced activation of murine microglial cell lines, such as BV2 cells. researchgate.netpatsnap.com Studies have shown that this compound effectively reduces IFNγ-induced NO production in these cells. researchgate.netpatsnap.com Furthermore, this compound reduced the protein and mRNA levels of inducible nitric oxide synthase (iNOS), an enzyme involved in NO production, without affecting STAT1 phosphorylation. researchgate.netpatsnap.com These observations suggest that a microglial chloride conductance is a critical permissive factor downstream in the IFNγ-induced iNOS cascade. researchgate.netpatsnap.com this compound was found to be among the most potent inhibitors of NO production compared to other chloride channel blockers tested in this context. researchgate.netpatsnap.com

Potential Therapeutic Role in Microglial-Mediated Neuropathologies

Research into the therapeutic potential of anion conductance inhibitors, such as this compound, in the context of microglial-mediated neuropathologies focuses on their ability to modulate the inflammatory responses of microglia. Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in both maintaining homeostasis and contributing to neuroinflammation in various neurological disorders. nih.govmdpi.commdpi.comdovepress.comfrontiersin.orgfrontiersin.orgmdpi.comfrontiersin.org Dysregulation of microglial activity, particularly a shift towards a pro-inflammatory phenotype, is implicated in the progression of neuropathologies. mdpi.comfrontiersin.orgfrontiersin.orgmdpi.comfrontiersin.org

This compound has been identified as a chloride channel blocker and a reversible inhibitor of anionic transport. scbt.comresearchgate.net Studies investigating the effects of this compound on microglial function have demonstrated its capacity to influence key inflammatory mediators. Specifically, research using IFNγ-stimulated BV2 microglial cells, a common model for studying microglial activation and inflammatory responses, has shown that this compound can inhibit the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO). nih.govpatsnap.com

iNOS is an enzyme that produces NO, a molecule that, while having diverse physiological roles, can contribute to neurotoxicity and inflammation when produced in excess by activated microglia. nih.govfrontiersin.org The inhibition of iNOS expression and NO production by this compound suggests a potential mechanism by which this compound could mitigate detrimental neuroinflammatory processes driven by activated microglia. nih.govpatsnap.com This finding highlights a specific pathway through which anion conductance inhibition might offer a therapeutic benefit in conditions characterized by excessive microglial-mediated neuroinflammation.

The research findings regarding this compound's effects on iNOS expression and NO production in stimulated microglial cells can be summarized as follows:

| Compound | Cell Type | Stimulus | Effect on iNOS Expression | Effect on NO Production | Source |

| This compound | BV2 microglial cells | IFNγ | Inhibited | Inhibited | nih.govpatsnap.com |

| NS3728 | BV2 microglial cells | IFNγ | Inhibited | Inhibited | nih.govpatsnap.com |

These detailed research findings indicate that this compound, by inhibiting iNOS expression and NO production in activated microglia, may hold promise as a therapeutic agent for modulating microglial-mediated neuroinflammation relevant to various neuropathologies. nih.govpatsnap.com Further research is ongoing to fully elucidate the therapeutic potential of anion conductance inhibitors in this context.

Pharmacological Methodologies and Experimental Approaches

In Vitro Pharmacological Characterization

In vitro studies form the foundation of understanding a compound's direct interaction with its molecular target. For NS1652, these have focused on quantifying its inhibitory potency and the nature of its binding to anion channels.

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. For this compound, IC50 values have been determined in the context of its ability to block chloride (Cl⁻) conductance in erythrocytes. In studies on both human and mouse red blood cells, this compound was found to inhibit the chloride channel with an IC50 value of 1.6 µM. targetmol.com Another investigation focusing on normal human erythrocytes determined the IC50 for the inhibition of Cl⁻ ground conductance to be 0.62 µM. researchgate.net

Furthermore, the compound's effect on cellular hydration, a process linked to ion transport, has been quantified. In an assay measuring the valinomycin-induced dehydration of erythrocytes, this compound demonstrated an ability to prevent cell volume loss with an estimated IC50 value of 1.3 µM. researchgate.net These values highlight the concentration range at which this compound is effective at the cellular level.

| Experimental Model | Parameter Measured | IC50 Value (µM) | Reference |

|---|---|---|---|

| Human & Mouse Red Blood Cells | Chloride Channel Blockade | 1.6 | targetmol.com |

| Normal Human Erythrocytes | Cl⁻ Conductance Inhibition | 0.62 | researchgate.netresearchgate.net |

| Normal Human Erythrocytes | Inhibition of Valinomycin-Induced Dehydration | 1.3 | researchgate.net |

Understanding whether an inhibitor binds reversibly or irreversibly to its target is fundamental to its pharmacological characterization. Research has shown that this compound is a reversible inhibitor of anion conductance. targetmol.commedchemexpress.com This indicates that the compound does not form a permanent, covalent bond with the anion channel. The reversible nature of its action allows for the restoration of normal ion flux upon removal of the compound, a key characteristic in its experimental application for studying ion transport phenomena. researchgate.net

In Vivo Experimental Models

To complement in vitro findings, in vivo studies are essential for understanding a compound's effects within a whole, living organism. This compound has been evaluated in animal models to confirm its action on erythrocyte function and cellular hydration.

Murine models are frequently used in hematological research due to physiological similarities to humans. In vivo experiments in mice have demonstrated that this compound is well-tolerated and effectively decreases red cell anion conductance. nih.gov Administration of this compound to mice was shown to block murine erythrocyte Cl⁻ conductance by over 90%, confirming that its inhibitory action observed in vitro translates to a whole-animal setting. targetmol.com These studies are crucial for validating the compound's potential to modulate erythrocyte ion transport in a physiological context.

Cellular hydration is critically dependent on the controlled transport of ions and water across the cell membrane. nih.gov Dysregulation of this process is a key feature of certain diseases, such as sickle cell disease, where erythrocyte dehydration increases the propensity for hemoglobin polymerization and cell sickling. haematologica.orghaematologica.org

Experimental approaches have utilized the K⁺ ionophore valinomycin (B1682140) to induce a net loss of potassium chloride (KCl) and water, thereby causing cell shrinkage. researchgate.netnih.gov this compound has been shown to effectively counter this induced dehydration in erythrocytes in vitro. researchgate.net By inhibiting the chloride conductance, which is the rate-limiting step for the net efflux of KCl, this compound prevents the subsequent water loss and preserves cellular volume. researchgate.netresearchgate.net This mechanism has been explored in the context of sickle cell disease, where this compound was found to lower the net KCl loss from deoxygenated sickle cells. nih.gov

Biophysical Techniques for Membrane Transport Analysis

The study of ion transport across cell membranes inherently relies on biophysical techniques that can measure the movement of charged ions and the resulting electrical phenomena. The characterization of this compound as an ion channel blocker is underpinned by such methods.

Electrophysiological techniques, particularly patch-clamp and related methods, are the gold standard for directly measuring ion channel activity. tandfonline.comaurorabiomed.com While specific patch-clamp data for this compound is not detailed in the provided context, the conductance measurements cited are derived from methods that assess changes in membrane potential and ion flux, which are core principles of electrophysiology. researchgate.netresearchgate.netnih.gov For instance, the CCCP (carbonyl cyanide-m-chloro-phenylhydrazone) method is a valuable tool for measuring membrane potential changes in erythrocytes to study non-selective cation channel activity. researchgate.netnih.gov

Other relevant biophysical approaches for analyzing membrane transport include fluorescence-based assays, which can use ion-sensitive dyes to indirectly report on channel activity, and label-free technologies that measure changes in cellular impedance. tandfonline.comaurorabiomed.comionbiosciences.com These high-throughput screening techniques allow for the rapid evaluation of many compounds targeting ion channels. aurorabiomed.com The detailed biophysical characterization of an inhibitor like this compound involves quantifying concentration-independent properties that reflect its mechanism of action, such as binding dynamics and interaction with the membrane. frontiersin.org

Electrophysiological Measurement of Membrane Potential (e.g., using CCCP method)

The study of ion channel function and its modulation by pharmacological agents such as this compound heavily relies on electrophysiological techniques to measure the cell membrane potential. In non-excitable cells like erythrocytes, where the membrane potential is largely governed by the Nernst equilibrium for chloride ions (Cl⁻), investigating the activity of other ion channels, such as cation channels, requires specific experimental approaches. nih.gov The high chloride conductance (GCl) in red blood cells (RBCs) typically clamps the membrane potential around -12 mV, masking the electrophysiological signatures of other channels. nih.gov

To overcome this, inhibitors of chloride pathways are essential. This compound is recognized as an effective blocker of the human erythrocyte chloride conductance, with an IC₅₀ of 620 nM. nih.govfrontiersin.org By inhibiting this dominant conductance, researchers can unveil and study the activity of other ion pathways, such as the Ca²⁺-activated K⁺ channel (Gárdos channel) and non-selective cation channels. nih.govfrontiersin.org

A widely used technique for monitoring real-time changes in the membrane potential of a cell population is the Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) method. nih.govfrontiersin.org CCCP is a protonophore that makes the cell membrane permeable to protons (H⁺). In a suspension of RBCs treated with CCCP, the distribution of protons across the membrane will reach equilibrium with the membrane potential. Therefore, by measuring the extracellular pH with a standard electrode, one can continuously track changes in the membrane potential of the cell population. nih.gov

The experimental procedure typically involves:

Suspending washed red blood cells in an experimental solution containing CCCP (e.g., 20 µM) at a controlled temperature (e.g., 37°C). nih.gov

Adding packed RBCs to the solution to achieve a specific final cytocrit (e.g., 3.3%). nih.gov

Using a sensitive pH meter to record the extracellular pH, which reflects the average membrane potential of the cell population. nih.gov

Inducing changes in membrane potential by adding ionophores or channel activators/inhibitors and observing the corresponding shift in extracellular pH.

For instance, to study the effect of Gárdos channel activation, the Ca²⁺ ionophore A23187 can be introduced. This allows Ca²⁺ to enter the cells, activating the Gárdos channel and leading to K⁺ efflux, which causes the cell to hyperpolarize (the membrane potential becomes more negative). In the presence of a chloride conductance inhibitor like this compound or its more potent derivative NS3623, this hyperpolarization becomes more pronounced as the membrane potential shifts closer to the Nernst potential for K⁺ rather than being clamped by Cl⁻. nih.gov

Research using this methodology has demonstrated that inhibiting chloride conductance is crucial for studying cation channel activity. For example, when the Gárdos channel is activated by A23187 in the absence of a Cl⁻ blocker, the membrane potential hyperpolarizes to approximately -60 mV. However, when the chloride conductance is inhibited by NS3623 (a derivative of this compound), the hyperpolarization is significantly enhanced, reaching values as negative as -85 mV. nih.gov This illustrates the utility of compounds like this compound in electrophysiological studies to unmask and quantify the activity of specific ion channels.

| Condition | Inhibitor | Membrane Potential (mV) |

| Gárdos Channel Activation (A23187) | None | -59.9 ± 1.6 |

| Gárdos Channel Activation (A23187) | 10 µM NS3623* | -85.3 ± 0.8 |

*NS3623 is a derivative of this compound. Data from a study on human erythrocytes. nih.gov

Quantification of Ion Fluxes Across Cellular Membranes

This compound and related compounds are instrumental in the quantification of specific ion fluxes across cellular membranes, particularly in erythrocytes. The primary mechanism of action for this compound in this context is the inhibition of the Gárdos channel (KCNN4), a Ca²⁺-activated K⁺ channel. nih.govfrontiersin.org Activation of the Gárdos channel leads to a rapid efflux of potassium (K⁺) and chloride (Cl⁻), followed by osmotically obliged water, resulting in cell dehydration. frontiersin.orgnih.gov By blocking this channel, this compound allows for the quantification of its contribution to K⁺ transport and the study of other cation transport pathways.

Methodologies to quantify these ion fluxes often involve the use of tracers or ion-selective electrodes. A common approach is to measure the movement of a specific ion or its analog over time. For example, the activity of the Gárdos channel can be assessed by measuring the efflux of K⁺ or its congener, Rubidium (Rb⁺), from cells. nih.gov

A typical experimental protocol to quantify K⁺ flux via the Gárdos channel involves:

Loading red blood cells with a tracer, such as ⁸⁶Rb⁺, or measuring the change in intracellular K⁺ concentration using atomic absorption spectroscopy or a K⁺-sensitive electrode.

Inducing Gárdos channel activity by increasing intracellular Ca²⁺, for example, with the ionophore A23187. nih.gov

Treating a parallel set of cells with a Gárdos channel inhibitor like this compound or a related compound (e.g., Clotrimazole (B1669251), ICA-17043/Senicapoc) prior to stimulation. nih.gov

Measuring the amount of K⁺ (or tracer) that has exited the cells into the supernatant at various time points.

The difference in K⁺ efflux between the untreated and inhibitor-treated cells represents the flux specifically mediated by the Gárdos channel.

Research findings have consistently shown that potent Gárdos channel blockers effectively inhibit Ca²⁺-activated K⁺ loss. For example, the compound ICA-17043 (Senicapoc) was shown to block Ca²⁺-induced rubidium flux from human RBCs with high potency. nih.gov In studies on red cells from patients with hereditary xerocytosis, a condition often linked to gain-of-function mutations in the KCNN4 gene, inhibitors like Senicapoc have been shown to block the pathological K⁺ loss and subsequent dehydration. frontiersin.orgnih.gov This demonstrates that the quantification of ion fluxes in the presence and absence of these inhibitors is a powerful tool to dissect the pathophysiology of red blood cell disorders.

| Compound | Action | Effect on Ion Flux |

| A23187 (Ca²⁺ Ionophore) | Induces Ca²⁺ influx | Activates Gárdos channel, causing K⁺ efflux |

| ICA-17043 (Senicapoc) | Gárdos channel inhibitor | Blocks Ca²⁺-induced K⁺ (Rb⁺) efflux |

| Vanadate | PMCA inhibitor | Increases intracellular Ca²⁺, activating K⁺ efflux |

*Data compiled from studies on Gárdos channel function and inhibition. frontiersin.orgnih.govnih.gov

Osmotic Fragility and Hemolysis Assays

Osmotic fragility and hemolysis assays are standard methods used to assess the integrity and resilience of the red blood cell membrane. medscape.comscielo.org.mx The osmotic fragility test measures the susceptibility of erythrocytes to lyse (hemolyze) when exposed to hypotonic solutions of decreasing salt concentrations. medscape.com Cells that are dehydrated or have a reduced surface-area-to-volume ratio, such as spherocytes, exhibit increased osmotic fragility, meaning they lyse at higher salt concentrations (closer to isotonicity) than normal biconcave discs. medscape.com

The mechanism of action of this compound, as a Gárdos channel inhibitor, is directly relevant to the factors that determine osmotic fragility. As previously noted, the activation of the Gárdos channel leads to KCl and water loss, causing cell dehydration. frontiersin.org This cellular dehydration increases the mean corpuscular hemoglobin concentration (MCHC) and reduces the cell's ability to swell in a hypotonic medium, thereby increasing its osmotic fragility. nih.gov Therefore, by inhibiting the Gárdos channel, this compound is expected to prevent this dehydration, preserve normal cell volume and deformability, and consequently decrease osmotic fragility and subsequent hemolysis under conditions that promote channel activation.

The general procedure for a classic osmotic fragility test is as follows:

Aliquots of a patient's whole blood are added to a series of buffered saline (NaCl) solutions with decreasing tonicity (e.g., from 0.9% down to 0.1%). medscape.com

The suspensions are incubated to allow for osmotic swelling and lysis.

The samples are centrifuged to pellet any intact red blood cells.

The amount of hemoglobin released into the supernatant of each tube is measured spectrophotometrically (e.g., at 540 nm). medscape.com

The percentage of hemolysis in each solution is calculated relative to a 100% hemolysis control (blood in distilled water). rsc.org The results are plotted to generate an osmotic fragility curve.

| Condition / Compound | Primary Effect | Impact on Osmotic Fragility/Hemolysis |

| Gárdos Channel Activation | K⁺ and water efflux (dehydration) | Increases osmotic fragility and hemolysis |

| Gárdos Channel Inhibitors (e.g., Senicapoc) | Prevents K⁺ and water efflux | Decreases osmotic fragility and hemolysis |

| Hereditary Xerocytosis (some KCNN4 mutations) | Increased Gárdos channel activity | Increased osmotic fragility |

*Findings based on the known function of the Gárdos channel and its inhibitors. researchgate.netresearchgate.net

This compound is a chemical compound that has been investigated for its effects on ion channels, particularly its role as a chloride conductance inhibitor. Research into this compound has led to the development and characterization of derivatives aimed at improving potency and exploring related pharmacological profiles. Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the this compound structure influence its interaction with ion channels and its selectivity.

Future Directions and Research Gaps for Ns1652 Research

Identification of Specific Chloride Channel Subtypes Targeted by NS1652

While this compound is known as an anion conductance inhibitor, the precise spectrum of chloride channel subtypes it targets is not fully elucidated. Chloride channels represent a diverse group of ion channels with varied structures, gating mechanisms, and physiological roles, including voltage-gated chloride channels (ClC family), CFTR, calcium-activated chloride channels (CaCCs), volume-regulated chloride channels (VRCC), and ligand-gated chloride channels . Understanding which specific subtypes this compound interacts with is crucial for clarifying its cellular mechanisms and predicting potential off-target effects. For instance, this compound has been shown to inhibit inducible nitric oxide synthase (iNOS) expression and NO production in activated microglial cells, suggesting an effect on a microglial chloride conductance, but the specific channel involved remains unknown researchgate.net. The pharmacological profile in this context appeared inconsistent with the volume-activated anion conductance (VRAC) researchgate.net. Further research using techniques such as patch-clamp electrophysiology on cells expressing specific chloride channel subtypes, coupled with molecular studies, is needed to create a detailed profile of this compound's targets.

Exploration of this compound Actions in Diverse Physiological Systems

Current research has primarily focused on the effects of this compound in red blood cells, particularly in the context of sickle cell disease and red cell dehydration tandfonline.comphysiology.orgcochranelibrary.com. However, chloride channels are present in numerous other tissues and play critical roles in various physiological processes, including neuronal excitability, epithelial transport, cell volume regulation, and immune cell function nih.gov. Exploring the effects of this compound in a wider range of physiological systems and cell types is essential to understand its full potential and possible systemic effects. For example, given its effect on microglial activation nih.govresearchgate.net, investigating its impact on neuroinflammation and other central nervous system processes could be a valuable research direction. Studies could utilize in vitro models of different tissues and in vivo models to assess the systemic distribution and effects of this compound.

Advanced Mechanistic Studies Utilizing Computational Biophysics

Computational biophysics approaches, such as molecular dynamics simulations, can provide detailed insights into the interaction of this compound with chloride channels at the atomic level lu.seuni-saarland.denih.govquantbiolab.com. These methods can help to predict binding sites, understand the conformational changes induced by this compound binding, and elucidate the mechanisms of channel inhibition. While the search results did not specifically mention computational studies of this compound, computational biophysics is a recognized field for studying the behavior of biological macromolecules like ion channels and their interactions with small molecules lu.seuni-saarland.denih.govquantbiolab.com. Applying these techniques to this compound and its target channels could offer a deeper understanding of its inhibitory action and guide the design of more potent and selective derivatives. This could involve simulating this compound interactions with homology models or crystal structures of relevant chloride channels.

Translational Research Pathways for Anion Conductance Inhibitors

While this compound and related anion conductance inhibitors have shown promise in preclinical studies, particularly for conditions like sickle cell disease tandfonline.comphysiology.orgcochranelibrary.com, their translation into clinical therapies requires significant further investigation. Challenges include achieving sufficient inhibition in vivo without unacceptable toxicity and identifying appropriate patient populations tandfonline.com. Future research should focus on developing strategies to overcome these translational hurdles. This could involve pharmacokinetic and pharmacodynamic studies to optimize delivery and dosing, as well as exploring novel formulations or delivery methods. Furthermore, research is needed to identify specific biomarkers that can predict patient response to anion conductance inhibitors and to design well-controlled clinical trials to evaluate their efficacy and safety in relevant diseases. The development of more selective inhibitors based on detailed mechanistic understanding could also improve the translational outlook.

Q & A

Q. What is the mechanism of action of NS1652, and how is it experimentally validated?

this compound acts as a reversible anion conductance inhibitor, specifically targeting chloride channels (Cl⁻) in human and mouse erythrocytes with an IC₅₀ of 1.6 μM . Methodologically, its inhibitory effects are validated through electrophysiological techniques (e.g., patch-clamp assays) and concentration-response curves to quantify ion flux changes. Researchers should compare this compound’s efficacy across physiological conditions (e.g., pH, temperature) to confirm reversibility and specificity .

Q. How do researchers select appropriate cell models for studying this compound’s chloride channel inhibition?

Human and mouse erythrocytes are standard models due to their well-characterized chloride transport systems and accessibility . When selecting models, consider species-specific differences in channel isoforms (e.g., ClC-1 vs. ClC-2) and physiological relevance to the target tissue. For non-erythrocyte studies, validate channel expression via RT-PCR or immunoblotting to ensure translational relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across experimental systems?

Discrepancies may arise from variability in experimental conditions (e.g., ion concentrations, assay sensitivity). To address this:

- Conduct meta-analyses of published IC₅₀ values, stratifying results by methodology (e.g., fluorescence-based vs. electrophysiological assays) .

- Perform sensitivity analyses to identify critical variables (e.g., membrane potential, co-transporter activity) influencing this compound’s inhibition profile .

- Use isogenic cell lines to isolate confounding genetic factors .

Q. What strategies optimize this compound’s specificity to avoid off-target effects in complex biological systems?

- Competitive Binding Assays : Compare this compound’s affinity with structurally distinct inhibitors (e.g., H100, GaTx2) to identify overlapping targets .

- Structural Modification : Use molecular docking studies to refine this compound’s interaction with chloride channel pore regions, guided by analogs like NMD670 (ClC-1 inhibitor) .

- Functional Redundancy Tests : Knock out target channels via CRISPR-Cas9 and assess residual anion conductance to confirm specificity .

Q. What experimental design considerations are critical for in vivo studies of this compound?

- Dosage Optimization : Balance efficacy (IC₅₀-based dosing) with toxicity using pharmacokinetic/pharmacodynamic (PK/PD) modeling .

- Control Groups : Include sham-treated cohorts and alternative Cl⁻ inhibitors (e.g., chlorotoxin) to isolate this compound-specific effects .

- Endpoint Validation : Use dual-method validation (e.g., electrophysiology + ion-sensitive dyes) to reduce measurement bias .

Methodological and Analytical Questions

Q. How should researchers analyze this compound’s dose-response data to account for non-linear effects?

- Fit data to Hill-Langmuir equations to calculate IC₅₀ and Hill coefficients, reporting confidence intervals for reproducibility .

- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare inhibition across multiple concentrations or cell types .

- Address outliers via Grubbs’ test or robust regression models .

Q. What statistical frameworks are recommended for integrating this compound’s effects with multi-omics datasets?

- Pathway Analysis : Link chloride flux changes to transcriptomic/proteomic data using tools like STRING or KEGG to identify downstream pathways .

- Machine Learning : Train classifiers on ion channel expression profiles to predict this compound responsiveness in heterogeneous cell populations .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility of this compound studies across laboratories?

- Adhere to NIH preclinical guidelines for reporting experimental conditions (e.g., buffer composition, voltage protocols) .

- Share raw electrophysiological traces and anonymized datasets via repositories like Zenodo or Figshare .

- Include detailed Materials and Methods sections, specifying vendor information (e.g., this compound batch numbers) .

Q. What ethical frameworks apply to this compound research involving animal models?

- Follow institutional animal care guidelines (e.g., ARRIVE 2.0) for humane endpoints and sample size justification .

- Justify this compound’s use over alternatives (e.g., genetic knockouts) via harm-benefit analysis in ethics review protocols .

Research Question Formulation

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide this compound-related hypothesis generation?

- Feasible : Prioritize questions answerable with available tools (e.g., “Does this compound inhibit ClC-2 in astrocytes?” vs. broad inquiries) .

- Novel : Explore understudied channels (e.g., ClC-K variants) or this compound’s role in pathologies beyond erythrocyte disorders .

- Relevant : Align with NIH priorities, such as chloride channelopathies in neuromuscular diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.